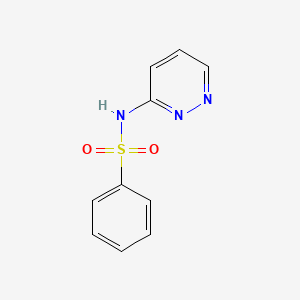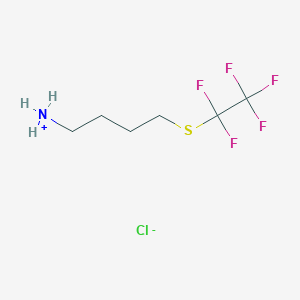![molecular formula C15H18N2O2 B13107107 (S)-Ethyl 2-(2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indol-1-yl)acetate](/img/structure/B13107107.png)
(S)-Ethyl 2-(2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indol-1-yl)acetate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(S)-Ethyl 2-(2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indol-1-yl)acetate is a chiral compound belonging to the class of indole derivatives. This compound is characterized by its complex bicyclic structure, which includes a pyridoindole core. The stereochemistry at the ethyl ester group is specified as the (S)-enantiomer, indicating its specific three-dimensional arrangement. This compound is of interest due to its potential biological activities and applications in medicinal chemistry.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (S)-Ethyl 2-(2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indol-1-yl)acetate typically involves the following steps:
Formation of the Pyridoindole Core: This can be achieved through a Pictet-Spengler reaction, where a tryptamine derivative reacts with an aldehyde under acidic conditions to form the tetrahydro-β-carboline structure.
Esterification: The resulting tetrahydro-β-carboline can be esterified using ethyl bromoacetate in the presence of a base such as potassium carbonate to yield the final product.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors for the Pictet-Spengler reaction and automated systems for esterification to scale up the process efficiently.
化学反应分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the indole nitrogen or the ethyl ester group.
Reduction: Reduction reactions can target the double bonds within the pyridoindole core.
Substitution: Nucleophilic substitution reactions can occur at the ester group or the indole nitrogen.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride can be employed.
Substitution: Nucleophiles like amines or thiols can react under basic conditions to substitute at the ester group.
Major Products
Oxidation: Products may include carboxylic acids or N-oxides.
Reduction: Reduced forms of the pyridoindole core.
Substitution: Substituted esters or amides.
科学研究应用
Chemistry
Synthesis of Complex Molecules: Used as an intermediate in the synthesis of more complex indole derivatives.
Chiral Catalysts: The (S)-enantiomer can be used in asymmetric synthesis as a chiral catalyst or ligand.
Biology
Enzyme Inhibition: Investigated for its ability to inhibit certain enzymes involved in metabolic pathways.
Medicine
Drug Development: Explored as a lead compound for the development of new pharmaceuticals, particularly in the treatment of neurological disorders.
Anticancer Research: Studied for its potential anticancer properties due to its ability to interact with DNA and proteins.
Industry
Chemical Manufacturing: Used in the production of fine chemicals and pharmaceuticals.
作用机制
The mechanism of action of (S)-Ethyl 2-(2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indol-1-yl)acetate involves its interaction with specific molecular targets such as enzymes or receptors. The compound’s indole structure allows it to mimic or interfere with the action of natural neurotransmitters, potentially modulating signal transduction pathways. The ethyl ester group may facilitate its cellular uptake and distribution.
相似化合物的比较
Similar Compounds
Tetrahydro-β-carboline Derivatives: Compounds with similar core structures but different substituents.
Indole Alkaloids: Natural products with indole cores, such as reserpine and yohimbine.
Uniqueness
(S)-Ethyl 2-(2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indol-1-yl)acetate is unique due to its specific stereochemistry and the presence of the ethyl ester group, which can influence its biological activity and pharmacokinetic properties. This makes it a valuable compound for research and development in various scientific fields.
属性
分子式 |
C15H18N2O2 |
|---|---|
分子量 |
258.32 g/mol |
IUPAC 名称 |
ethyl 2-[(1S)-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indol-1-yl]acetate |
InChI |
InChI=1S/C15H18N2O2/c1-2-19-14(18)9-13-15-11(7-8-16-13)10-5-3-4-6-12(10)17-15/h3-6,13,16-17H,2,7-9H2,1H3/t13-/m0/s1 |
InChI 键 |
YXFXKGBICGUOJR-ZDUSSCGKSA-N |
手性 SMILES |
CCOC(=O)C[C@H]1C2=C(CCN1)C3=CC=CC=C3N2 |
规范 SMILES |
CCOC(=O)CC1C2=C(CCN1)C3=CC=CC=C3N2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





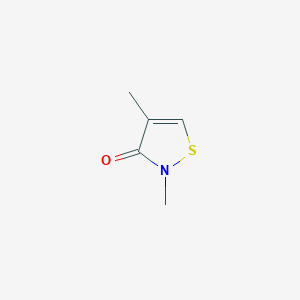
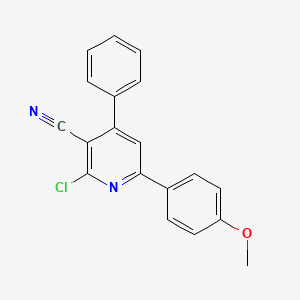

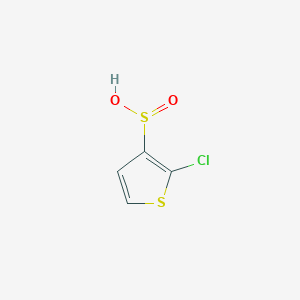
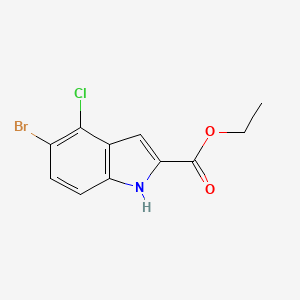


![N-Benzoyl-5'-O-[bis(4-methoxyphenyl)phenylmethyl]-2'-deoxy-3'-O-[(1,1-dimethylethyl)diphenylsilyl]Adenosine](/img/structure/B13107108.png)
![7-methyl-[1,2,4]triazolo[4,3-a][1,3,5]triazin-5(1H)-one](/img/structure/B13107111.png)
